Methyl 5-formyl-2,4-dimethoxybenzoate Methyl 5-formyl-2,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18247577
InChI: InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol

Methyl 5-formyl-2,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC18247577

Molecular Formula: C11H12O5

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-formyl-2,4-dimethoxybenzoate -

Specification

Molecular Formula C11H12O5
Molecular Weight 224.21 g/mol
IUPAC Name methyl 5-formyl-2,4-dimethoxybenzoate
Standard InChI InChI=1S/C11H12O5/c1-14-9-5-10(15-2)8(11(13)16-3)4-7(9)6-12/h4-6H,1-3H3
Standard InChI Key IKCNYZWAQPBKIS-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1C=O)C(=O)OC)OC

Introduction

Chemical Structure and Molecular Properties

Methyl 5-formyl-2,4-dimethoxybenzoate features a benzene ring substituted with a formyl group (-CHO) at the 5-position, methoxy groups (-OCH₃) at the 2- and 4-positions, and a methyl ester (-COOCH₃) at the 1-position. Key molecular properties include:

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
IUPAC NameMethyl 5-formyl-2,4-dimethoxybenzoate
SMILESCOC1=CC(=C(C=C1C=O)C(=O)OC)OC
Melting Point108–110°C
Boiling PointNot reported
SolubilitySoluble in polar organic solvents (e.g., DMSO, methanol)

The compound’s planar aromatic system and electron-withdrawing formyl group contribute to its reactivity in electrophilic substitution and nucleophilic addition reactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two primary steps:

  • Esterification: 5-Formyl-2-hydroxybenzoic acid is esterified with methanol under acidic conditions (e.g., H₂SO₄) to yield methyl 5-formyl-2-hydroxybenzoate .

  • Methylation: The hydroxyl group is methylated using iodomethane (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxy group .

Reaction Conditions:

  • Temperature: 60–80°C

  • Solvent: Acetone or dimethylformamide (DMF)

  • Yield: 68–82%

Industrial Methods

Industrial production optimizes scalability through continuous-flow reactors and automated systems. Key considerations include:

  • Catalyst Efficiency: Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions .

  • Purification: Recrystallization from methanol ensures >98% purity .

Applications in Scientific Research

Pharmaceutical Intermediates

Methyl 5-formyl-2,4-dimethoxybenzoate is a precursor to peroxisome proliferator-activated receptor (PPAR) activators, which regulate glucose metabolism and insulin sensitivity . For example:

  • PPAR-γ Agonists: Used in treating type 2 diabetes.

  • PTP1B Inhibitors: Derivatives show promise in obesity management.

Biological Activity

Recent studies highlight its potential in neurodegenerative disease research:

  • Cholinesterase Inhibition: Exhibits IC₅₀ values of 3.25 μM (AChE) and 8.45 μM (BuChE), outperforming reference compounds like galantamine .

  • Cytotoxic Activity: Derivatives demonstrate selective toxicity against cancer cell lines (e.g., IC₅₀ = 6.2 μM for HT-29 colon cancer) .

Table 1. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (μM)Selectivity Index (SI)Source
Compound 8fHT-29 (colon)6.21.1
(5-formylfuran-2-yl)AChE3.25

Chemical Reactivity and Derivative Synthesis

Key Reactions

  • Oxidation: The formyl group oxidizes to carboxylic acid using KMnO₄.

  • Reduction: NaBH₄ reduces the formyl group to a hydroxymethyl group.

  • Nucleophilic Substitution: Methoxy groups undergo substitution with amines or thiols.

Structural Modifications

  • Ester Hydrolysis: Alkaline hydrolysis yields 5-formyl-2,4-dimethoxybenzoic acid, a precursor for metal-organic frameworks (MOFs) .

  • Schiff Base Formation: Reacts with hydrazines to form hydrazones with antimicrobial activity .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 9.96 (s, 1H, CHO), 7.53 (d, J = 8.0 Hz, 1H), 6.57 (d, J = 3.6 Hz, 1H), 3.89 (s, 3H, OCH₃) .

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Thermal Stability

  • DSC Analysis: Decomposition onset at 210°C.

Industrial and Regulatory Considerations

Regulatory Status

  • CAS Registry: 33187-98-3 .

  • REACH Compliance: Registered in the EU for research use only .

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